2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione
Description
Properties
IUPAC Name |
2-(2-azidoethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-13-12-5-6-14-9(15)7-3-1-2-4-8(7)10(14)16/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYPSHDXYZFTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952620 | |
| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30250-66-9 | |
| Record name | Phthalimide, N-(2-azidoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030250669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution of Halogenated Intermediates
A widely adopted strategy involves the synthesis of 2-(2-bromoethyl)isoindole-1,3-dione followed by azide displacement. The halogenated precursor is typically prepared by alkylating phthalimide with 1,2-dibromoethane. In a representative procedure, phthalimide potassium salt reacts with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C for 12 hours, yielding 2-(2-bromoethyl)isoindole-1,3-dione with 85% efficiency. Subsequent treatment with sodium azide (NaN₃) in DMF at 60°C for 24 hours facilitates bromide-to-azide substitution, achieving a 91% yield.
Critical Parameters :
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance NaN₃ solubility and reaction kinetics.
- Temperature : Elevated temperatures (60–80°C) accelerate substitution but risk azide decomposition.
- Side Reactions : Competing elimination reactions are suppressed by maintaining anhydrous conditions.
Mitsunobu Reaction for Hydroxyl-to-Azide Conversion
The Mitsunobu reaction enables direct conversion of 2-(2-hydroxyethyl)isoindole-1,3-dione to the azido derivative. In this method, diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) mediate the reaction with hydrazoic acid (HN₃) or diphenylphosphoryl azide (DPPA). Soltani Rad et al. (2007) reported a 90% yield by reacting 2-(2-hydroxyethyl)phthalimide with DPPA in tetrahydrofuran (THF) at room temperature for 6 hours.
Advantages :
- Chemoselectivity : The reaction selectively targets hydroxyl groups without affecting other functionalities.
- Mild Conditions : Ambient temperature minimizes thermal degradation of sensitive intermediates.
Limitations :
- Cost : High reagent costs (DIAD, DPPA) limit scalability.
- Safety : HN₃ requires specialized handling due to volatility and toxicity.
Direct Condensation with 2-Azidoethylamine
Condensing phthalic anhydride with 2-azidoethylamine in acetic acid under reflux offers a single-step route. This method, however, is less prevalent due to the limited commercial availability of 2-azidoethylamine. Leydier et al. (2012) achieved a 75% yield by refluxing equimolar phthalic anhydride and 2-azidoethylamine in acetic acid for 6 hours.
Optimization Insights :
- Stoichiometry : Excess phthalic anhydride (1.2 equiv) mitigates amine volatility losses.
- Workup : Neutralization with aqueous sodium bicarbonate prevents lactamization side products.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the three methods:
Key Observations :
- Scalability : Nucleophilic substitution is preferred for industrial applications due to reagent affordability.
- Purity : Mitsunobu-derived products exhibit higher purity (>98% by HPLC) owing to fewer side reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties. Studies have shown that derivatives of isoindole-1,3-dione exhibit significant biological activities, particularly as cyclooxygenase inhibitors. For instance, a study reported the synthesis of new derivatives that demonstrated selective inhibition of COX-1 and COX-2 enzymes, which are critical targets for anti-inflammatory drugs . The findings indicated that certain compounds had a higher affinity for COX-2 compared to meloxicam, a standard anti-inflammatory medication.
Synthesis of Novel Derivatives
The azidoethyl group allows for further functionalization through click chemistry reactions. This has been exploited to create a variety of new compounds with enhanced biological activities. For example, the synthesis of phthalimide derivatives from 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione has led to the discovery of new pharmacophores with promising therapeutic profiles .
Material Science
In material science, the compound's azido functionality can be utilized in polymer chemistry to create cross-linked networks or as a precursor for photopolymerization processes. Its ability to undergo cycloaddition reactions makes it suitable for developing advanced materials with tailored properties.
Case Study 1: Cyclooxygenase Inhibition
A detailed investigation into the inhibitory effects of various isoindole derivatives on cyclooxygenase enzymes revealed that certain modifications to the azidoethyl group significantly enhanced potency against COX enzymes. The study utilized molecular docking simulations to elucidate binding interactions within the active site of COX enzymes, providing insights into structure-activity relationships .
Case Study 2: Synthesis of Phthalimide Derivatives
Research focusing on the synthesis of phthalimide derivatives from this compound demonstrated yields ranging from 47.24% to 92.91%. The derivatives were characterized using FT-IR, NMR, and mass spectrometry, confirming their structures and paving the way for further biological testing .
Mechanism of Action
The mechanism of action of 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known for their stability and biological activity. Additionally, the compound can interact with nucleophiles, leading to the formation of various functionalized derivatives. These reactions are facilitated by the electronic properties of the isoindole-1,3(2h)-dione core, which can stabilize reaction intermediates and transition states .
Comparison with Similar Compounds
2-(2-Aminoethyl)-1h-isoindole-1,3(2h)-dione: Similar structure but with an amino group instead of an azido group.
2-(2-Hydroxyethyl)-1h-isoindole-1,3(2h)-dione: Contains a hydroxy group instead of an azido group.
2-(2-Bromoethyl)-1h-isoindole-1,3(2h)-dione: Features a bromo group in place of the azido group.
Uniqueness: 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. The azido group can participate in a variety of reactions, including cycloadditions and substitutions, making this compound a valuable intermediate in synthetic chemistry .
Biological Activity
2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 30250-66-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- IUPAC Name: 2-(2-azidoethyl)isoindoline-1,3-dione
- Molecular Formula: C10H8N4O2
- Molecular Weight: 216.2 g/mol
- Purity: ≥95%
The structure features an azido group which is known for its reactivity and potential applications in click chemistry, making it a valuable building block in drug development.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors in the body. Notably, it has shown promise as an inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation.
Inhibition Studies
Recent studies have quantified the inhibitory effects of this compound on AChE and BuChE:
| Compound | Enzyme | IC50 (μM) |
|---|---|---|
| This compound | AChE | 1.12 |
| This compound | BuChE | 21.24 |
These values indicate that the compound exhibits a significantly stronger inhibitory effect on AChE compared to BuChE, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial .
Study on Cholinesterase Inhibition
A study conducted by Bajda et al. evaluated various derivatives of isoindoline-1,3-dione as potential cholinesterase inhibitors. The results indicated that compounds with longer alkyl linkers exhibited improved inhibitory activity against AChE. The best-performing derivatives were those with phenyl substituents at specific positions .
PROTAC Applications
The compound has also been explored as a functionalized ligand for PROTAC (Proteolysis Targeting Chimeras) research. As a cereblon ligand with an azide linker, it facilitates targeted protein degradation, which is a promising strategy in cancer therapy . This application highlights the versatility of this compound in modern drug development.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing azidoethyl groups into isoindole-1,3-dione scaffolds?
- Methodological Answer : A standard approach involves nucleophilic substitution of a halogenated precursor (e.g., 2-(2-bromoethyl)-isoindole-1,3-dione) with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) under reflux. Reaction optimization should consider temperature (60–80°C), stoichiometry (1:1.2 molar ratio of precursor to NaN₃), and purification via column chromatography or recrystallization .
- Key Considerations : Monitor azide formation via IR spectroscopy (characteristic N₃ stretch at ~2100 cm⁻¹) and confirm regiochemistry via ¹H NMR (e.g., triplet signals for CH₂ groups adjacent to the azide) .
Q. How do reflux conditions in ethanol impact the yield and purity of 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione?
- Methodological Answer : Ethanol is ideal for reflux due to its moderate polarity and boiling point (~78°C). Extended reaction times (4–6 hours) enhance conversion but may risk azide decomposition. Post-reaction, slow evaporation of ethanol yields crystalline products with >80% purity, as demonstrated in analogous isoindole-dione syntheses .
- Troubleshooting : Low yields may result from incomplete substitution; verify by TLC (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic techniques are essential for structural confirmation of azidoethyl-substituted isoindole-1,3-diones?
- Methodological Answer :
- ¹H/¹³C NMR : Identify CH₂ groups adjacent to the azide (δ ~3.5–4.0 ppm for ¹H; δ ~40–50 ppm for ¹³C).
- IR Spectroscopy : Confirm the azide stretch (~2100 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉N₄O₂ at 233.0678).
Advanced Research Questions
Q. How do electron-withdrawing substituents on the isoindole core influence azidoethyl reactivity in click chemistry?
- Methodological Answer : Substituents like chloro or nitro groups (e.g., in tetrachlorinated derivatives) enhance azide stability by reducing electron density, enabling controlled Huisgen cycloaddition with alkynes. Kinetic studies (e.g., monitoring reaction rates via UV-Vis) can quantify substituent effects .
- Application Example : Azidoethyl derivatives serve as precursors for triazole-linked drug conjugates; optimize reaction conditions (Cu(I) catalyst, room temperature) for biomedical applications .
Q. How can contradictory biological activity data for azidoethyl derivatives be resolved?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to exclude impurities.
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Control Experiments : Compare with non-azido analogs to isolate azide-specific effects.
Q. What post-functionalization strategies convert azidoethyl groups into amines or other moieties?
- Methodological Answer :
- Staudinger Reaction : React with triphenylphosphine (PPh₃) to yield iminophosphorane intermediates, hydrolyzed to amines.
- Hydrogenation : Use H₂/Pd-C (1 atm) to reduce azides to amines.
- Copper-Free Click Chemistry : Strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation.
Q. How can thermal stability of azidoethyl-substituted derivatives be optimized for drug delivery?
- Methodological Answer :
- Bulky Substituents : Introduce tert-butyl or aryl groups to sterically shield the azide.
- Low-Temperature Storage : Store at –20°C in amber vials to prevent photodegradation.
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (target >100°C).
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields across different methods?
- Methodological Answer :
- Leaving Group Efficiency : Compare bromo (83% yield ) vs. chloro (lower yields) precursors.
- Solvent Polarity : Test DMSO (high polarity) vs. THF (moderate) for substitution efficiency.
- By-Product Identification : Use LC-MS to detect side products (e.g., elimination via E2 mechanism).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
